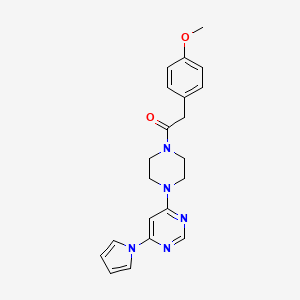
5-(Difluoromethyl)-1,4-oxazepane;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(Difluoromethyl)-1,4-oxazepane;hydrochloride” is a chemical compound that contains a difluoromethyl group . Difluoromethyl groups are commonly used in the field of medicinal chemistry due to their ability to modify the physical and chemical properties of molecules .
Synthesis Analysis
Difluoromethylation processes have seen significant advances in recent years . These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .科学的研究の応用
Synthesis and Derivatives : A study discussed the synthesis of novel compounds based on a benzo[1,5]oxazepin-4-one skeleton, derived from 1,5-difluoro-2,4-dinitrobenzene (DFDNB), which is structurally similar to 5-(Difluoromethyl)-1,4-oxazepane. These compounds have potential therapeutic applications, emphasizing the significance of fluoro-containing compounds in pharmaceutical development (Wang et al., 2008).
Regioselective Synthesis : Research on the synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1,2,3]-triazoles showcased the creation of 1,4-disubstituted products with high regioselectivity. This demonstrates the flexibility and precision possible in synthesizing compounds related to 5-(Difluoromethyl)-1,4-oxazepane (Hu et al., 2008).
Neurokinin-1 Receptor Antagonism : A study on neurokinin-1 receptor antagonists, which are structurally related to 5-(Difluoromethyl)-1,4-oxazepane, highlighted their potential in treating conditions like emesis and depression. Such studies underline the significance of fluoroalkyl groups in enhancing the efficacy and solubility of pharmaceutical compounds (Harrison et al., 2001).
Functionalized Fluorinated Arylethers : The synthesis of fluorinated aryl ethers from 1,2,3,4-tetrafluorodibenz[b,f][1,4]oxazepine, a compound related to 5-(Difluoromethyl)-1,4-oxazepane, was explored. This study emphasizes the role of fluorinated compounds in developing functional materials with specific chemical properties (Doherty et al., 2003).
Chemical Rearrangements : A research focused on Lewis base-stabilized difluoroboranes, which undergo rearrangement reactions, is relevant to understanding the reactivity of fluorine-containing compounds like 5-(Difluoromethyl)-1,4-oxazepane. These studies contribute to our knowledge of chemical transformations involving fluorine atoms (Yamashita et al., 2010).
Conformationally Constrained Compounds : The synthesis of conformationally constrained compounds, like 4-sulfanylmethylene-5(4H)-oxazolones, highlights the versatility of oxazepane derivatives in designing complex molecular structures. This is relevant to the field of medicinal chemistry where structural complexity often correlates with biological activity (Clerici et al., 1999).
Antidepressant and Anxiolytic Effects : Research on 1,4-benzodiazepine derivatives, related to oxazepane structures, has demonstrated potential antidepressant and anxiolytic effects. This highlights the therapeutic potential of structurally similar compounds in treating mental health disorders (Singh et al., 2010).
Novel Heterocyclic Structures : The creation of novel heterocyclic structures, such as 2-oxa-4,7-diazabicyclo[3.3.1]non-3-ene, in the realm of organic synthesis, is indicative of the chemical versatility of oxazepane derivatives. Such research aids in expanding the repertoire of available heterocyclic compounds for various applications (Dutta et al., 2012).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(difluoromethyl)-1,4-oxazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)5-1-3-10-4-2-9-5;/h5-6,9H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIWENSAXARFNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCNC1C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethyl)-1,4-oxazepane hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

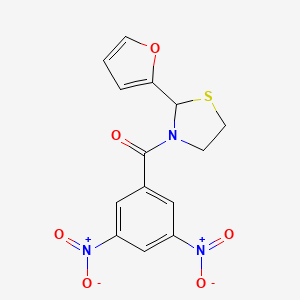
![4-tert-butyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2968945.png)
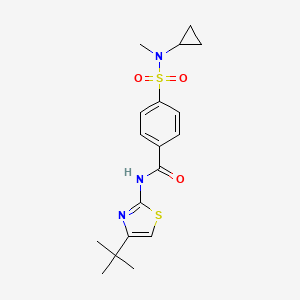
![N-(2,3-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2968947.png)
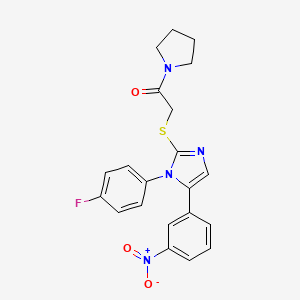
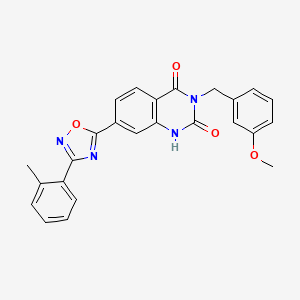
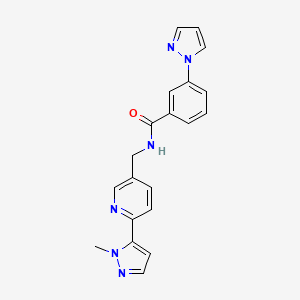
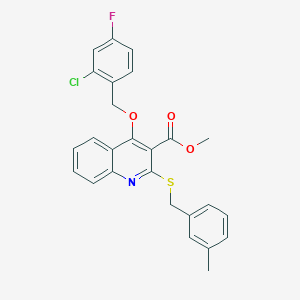


![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2968962.png)
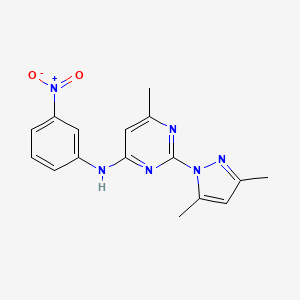
![Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one](/img/structure/B2968965.png)
